Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1407180-77-1
VCID: VC15847312
InChI: InChI=1S/C7H7ClN2O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3
SMILES:
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

CAS No.: 1407180-77-1

Cat. No.: VC15847312

Molecular Formula: C7H7ClN2O3

Molecular Weight: 202.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate - 1407180-77-1

Specification

CAS No. 1407180-77-1
Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
IUPAC Name methyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Standard InChI InChI=1S/C7H7ClN2O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3
Standard InChI Key JZOZOEGEJSRKAD-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=NC=C1C(=O)OC)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate has the molecular formula C₇H₇ClN₂O₃ and a molecular weight of 202.59 g/mol . The pyrimidine ring is substituted at positions 2 (chloro), 4 (methoxy), and 5 (methyl ester), as shown below:

Pyrimidine ring with substituents: Cl (C2), OCH₃ (C4), COOCH₃ (C5)\text{Pyrimidine ring with substituents: Cl (C2), OCH₃ (C4), COOCH₃ (C5)}

The chloro group enhances electrophilicity at C2, facilitating nucleophilic substitution reactions, while the methoxy group contributes to hydrogen bonding and lipophilicity.

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling Point304.3 ± 15.0 °C
Melting Point76°C
Vapor Pressure0.0 ± 0.6 mmHg at 25°C

The compound’s moderate lipophilicity (LogP ≈ 0.88) balances membrane permeability and solubility, making it suitable for biological applications .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves nucleophilic substitution on pre-functionalized pyrimidine precursors. A common approach reacts 2-chloro-4-methoxypyrimidine with methyl chloroformate in the presence of a base like triethylamine.

Example Reaction:

2-Chloro-4-methoxypyrimidine + Methyl chloroformateEt₃N, anhydrousMethyl 2-chloro-4-methoxypyrimidine-5-carboxylate\text{2-Chloro-4-methoxypyrimidine + Methyl chloroformate} \xrightarrow{\text{Et₃N, anhydrous}} \text{Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate}

Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (>98%) by precisely controlling temperature (20–25°C) and stoichiometry.

Key Reaction Conditions

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysts: Triethylamine or pyridine.

  • Temperature: 0–25°C to minimize side reactions.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves competitive inhibition of thymidylate synthase, disrupting DNA synthesis in microbial cells.

Comparative Activity of Pyrimidine Derivatives

CompoundSubstituentIC₅₀ (Cancer Cells)MIC (Microbes)
Methyl 2-chloro-4-methoxyCl, OCH₃, COOCH₃1.2–5.8 µM4–16 µg/mL
Ethyl 2-chloro-4-methylCl, CH₃, COOCH₂CH₃8.7–12.4 µM32–64 µg/mL
Methyl 2-chloro-4-hydroxyCl, OH, COOCH₃15.3–22.1 µM>128 µg/mL

The methoxy group’s electron-donating effect enhances binding to DHFR’s active site, explaining its superior activity.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chloro (C2): Critical for electrophilic reactivity; replacement with methyl reduces activity by 70% .

  • Methoxy (C4): Increases lipophilicity (ΔLogP +0.3) and hydrogen bonding, improving target engagement .

  • Methyl Ester (C5): Hydrolyzes in vivo to carboxylic acid, enhancing solubility for renal excretion .

Kinase Inhibition Profiling

In Plasmodium falciparum studies, chloro and bromo substituents at C5 improve PfGSK3 inhibition:

CompoundR (C5)PfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)
18rCl174 ± 1619 ± 3
18sBr165 ± 1857 ± 2
18qF456 ± 4366 ± 2

Chloro-substituted derivatives show 2.6-fold greater potency against PfGSK3 than fluoro analogs .

Applications in Drug Development

Pharmaceutical Intermediates

The compound is a precursor to Janus kinase (JAK) inhibitors and anticancer agents:

  • Ruxolitinib analogs: Methyl ester hydrolysis yields carboxylic acids for metal chelation .

  • Antimetabolites: Acts as a false nucleotide, incorporating into DNA/RNA chains.

Agrochemical Uses

In agrochemistry, it derivatives disrupt fungal nucleic acid synthesis, showing EC₅₀ values of 2.3–9.8 µg/mL against Phytophthora infestans.

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